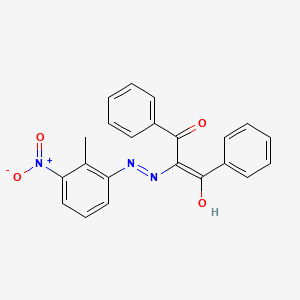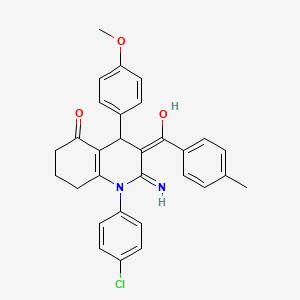![molecular formula C17H18BrClN2O2S B13378862 1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B13378862.png)
1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]-4-phenylpiperazine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a sulfonyl group attached to a brominated, chlorinated, and methylated phenyl ring, as well as a phenyl group.
Preparation Methods
The synthesis of 1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]-4-phenylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination and Chlorination: The starting material, 4-methylphenyl, undergoes bromination and chlorination to introduce the bromo and chloro substituents.
Sulfonylation: The brominated and chlorinated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent.
Piperazine Coupling: The sulfonylated intermediate is finally coupled with phenylpiperazine under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the brominated and chlorinated positions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of sulfur.
Coupling Reactions: The phenyl and piperazine rings can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]-4-phenylpiperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific receptors or enzymes.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]-4-phenylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the phenyl and piperazine rings contribute to binding affinity and specificity. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar compounds include other sulfonyl-substituted piperazines and phenyl derivatives. For example:
1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine: Lacks the bromo and chloro substituents, resulting in different reactivity and binding properties.
1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]-4-methylpiperazine: Substitution of the phenyl group with a methyl group alters its chemical behavior and applications.
The uniqueness of 1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]-4-phenylpiperazine lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18BrClN2O2S |
|---|---|
Molecular Weight |
429.8 g/mol |
IUPAC Name |
1-(4-bromo-2-chloro-5-methylphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C17H18BrClN2O2S/c1-13-11-17(16(19)12-15(13)18)24(22,23)21-9-7-20(8-10-21)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
GJOMIOKFKPZCBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378792.png)
![3-bromo-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13378794.png)
![ethyl 4-[[(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B13378800.png)
![(5Z)-2-(3-chloroanilino)-5-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378810.png)
![propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate](/img/structure/B13378821.png)

![ethyl 2-[4-[(E)-[2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetate](/img/structure/B13378825.png)
![methyl 2-[[(E)-[1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13378826.png)
![ethyl (5Z)-5-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378833.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378840.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-(4-morpholin-4-ylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13378850.png)
![ethyl (5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378853.png)
![2-[(3,4-Dihydroxybenzylidene)amino]benzamide](/img/structure/B13378860.png)
